

# 5-cyanobenzofuran-2-carboxylic acid chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 5-cyanobenzofuran-2-carboxylic Acid

**Cat. No.:** B1588937

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An In-depth Technical Guide to the Chemical Properties and Applications of **5-Cyanobenzofuran-2-Carboxylic Acid**

## Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and applications of **5-cyanobenzofuran-2-carboxylic acid**. This molecule represents a key heterocyclic scaffold, leveraging the privileged structure of the benzofuran core with strategic functionalization to serve as a versatile building block in modern drug discovery.

## Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran heterocycles are fundamental structural units in a plethora of biologically active natural products and synthetic compounds.<sup>[1]</sup> Their inherent planarity and ability to participate in various non-covalent interactions have established them as "privileged structures" in medicinal chemistry. Derivatives of this core have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, immunomodulatory, and anti-inflammatory properties.<sup>[1]</sup>

**5-Cyanobenzofuran-2-carboxylic acid** is of particular interest due to its trifunctional nature:

- The Benzofuran Core: A rigid, aromatic system that provides a stable anchor for pharmacophoric elements.
- The 2-Carboxylic Acid: A critical functional group that can act as a hydrogen bond donor/acceptor, a point for amide or ester derivatization, or a bioisostere for other acidic moieties. The presence of a carboxylic acid group is a feature in approximately 25% of all commercialized pharmaceuticals.[\[2\]](#)
- The 5-Cyano Group: A versatile nitrile moiety that can act as a hydrogen bond acceptor, a metabolic blocking group, or be chemically transformed into other functional groups such as amines or tetrazoles, the latter being a common carboxylic acid bioisostere.

This guide will elucidate the chemical properties, synthesis, and reactive potential of this molecule, providing a foundation for its application in research and development.

## Molecular Identity and Physicochemical Properties

Precise identification and understanding of the physicochemical properties of a compound are foundational to its application in any experimental setting.

### Compound Identification

Identifier	Value	Source
IUPAC Name	5-Cyano-1-benzofuran-2-carboxylic acid	-
CAS Number	84102-75-0	BLD Pharm <a href="#">[3]</a>
Molecular Formula	C <sub>10</sub> H <sub>5</sub> NO <sub>3</sub>	Calculated
Molecular Weight	187.15 g/mol	Calculated
Canonical SMILES	C1=CC2=C(C=C1C#N)C=C(O)2C(=O)O	Inferred from Ethyl Ester
InChI Key	Inferred from Ethyl Ester	Inferred from Ethyl Ester

Note: Data is based on supplier information and structural inference from its corresponding ethyl ester.[\[4\]](#)

## Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably predicted based on its structure and data from analogous compounds like 5-chlorobenzofuran-2-carboxylic acid.

Property	Predicted Value / Observation	Rationale / Comparative Data
Appearance	White to off-white or light-yellow solid	Based on analogous compounds like 5-chlorobenzofuran-2-carboxylic acid which is a white to light yellow powder. <a href="#">[5]</a>
Melting Point	>250 °C	High, typical for rigid, crystalline aromatic carboxylic acids. 5-Chlorobenzofuran-2-carboxylic acid melts at 266 °C <a href="#">[5]</a> ; 5-nitrobenzofuran-2-carboxylic acid melts at 279-284 °C. <a href="#">[6]</a>
Solubility	Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and hot methanol.	The carboxylic acid group enhances polarity, but the large, rigid aromatic system dominates, leading to low aqueous solubility. This is a common feature of drug-like molecules.
pKa	~3.5 - 4.5	The electron-withdrawing nature of the benzofuran ring and the cyano group will increase the acidity (lower the pKa) compared to benzoic acid (~4.2).

## Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following is a predicted profile based on established principles.[\[7\]](#)[\[8\]](#)

### Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the key functional groups.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Type	Expected Appearance
3300 - 2500	Carboxylic Acid O-H	Stretch	Very broad, characteristic band overlying C-H stretches. <a href="#">[8]</a>
~2230 - 2220	Nitrile C≡N	Stretch	Sharp, medium-intensity peak.
~1720 - 1680	Carboxylic Acid C=O	Stretch	Strong, sharp peak. Conjugation with the furan ring may lower the frequency. <a href="#">[8]</a>
~1600 - 1450	Aromatic C=C	Stretch	Multiple sharp bands of varying intensity.
~1300 - 1200	C-O	Stretch	Strong band associated with the carboxylic acid and furan ether linkage.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR:

- Carboxylic Acid Proton (-COOH): A very broad singlet is expected in the downfield region of 10.0 - 13.0 ppm.[\[8\]](#) Its broadness is due to hydrogen bonding and chemical exchange.

- Aromatic Protons (Ar-H): The benzofuran ring system contains four aromatic protons. Their precise shifts and coupling patterns will depend on the solvent but can be predicted as follows:
  - H3: A singlet or a narrow doublet around 7.5 - 7.8 ppm.
  - H4, H6, H7: These protons on the benzene ring will appear between 7.6 - 8.2 ppm. The proton at H4 (adjacent to the cyano group) will likely be the most downfield and may appear as a narrow doublet. The H6 and H7 protons will show more complex splitting patterns (doublet of doublets).

#### <sup>13</sup>C NMR:

- Carboxyl Carbon (-COOH): A signal in the 160 - 175 ppm range. This peak is often of lower intensity.[8]
- Aromatic & Furan Carbons: Multiple signals between 105 - 160 ppm.
- Nitrile Carbon (-C≡N): A characteristic signal around 115 - 120 ppm.[9]

## Mass Spectrometry (MS)

- Molecular Ion (M<sup>+</sup>): Expected at m/z = 187.
- Key Fragmentation: Signature fragmentation for carboxylic acids involves the loss of -OH (m/z = 170) and subsequent loss of -CO (m/z = 142).[8]

## Synthesis Pathway and Experimental Protocol

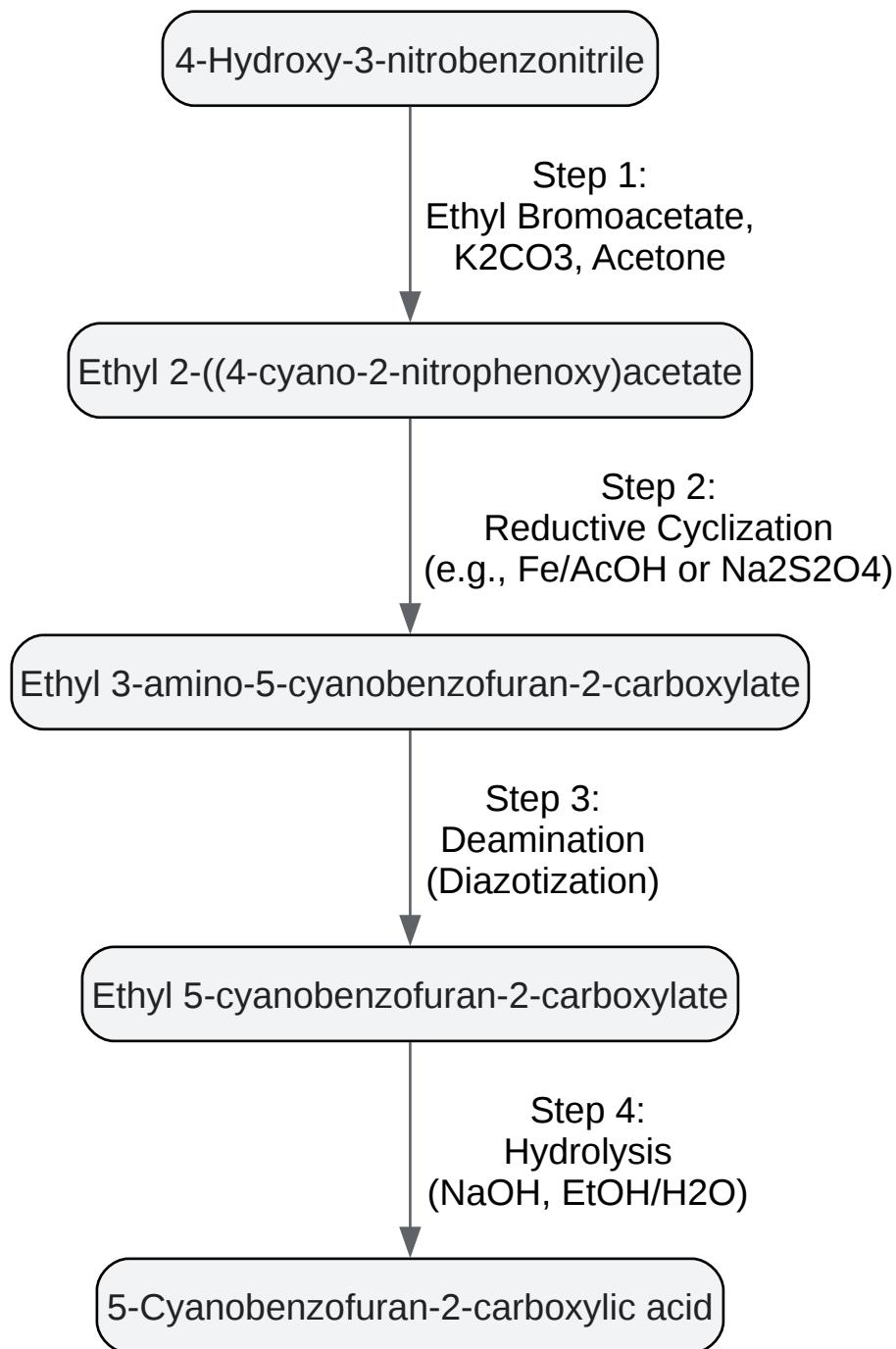
The synthesis of benzofuran-2-carboxylic acids is a well-established process in organic chemistry. A reliable route to the title compound starts from commercially available 4-hydroxy-3-nitrobenzonitrile, proceeding through a reductive cyclization strategy.

## Rationale for Synthetic Strategy

This pathway is chosen for its efficiency and use of robust, well-documented reactions. It builds the benzofuran core by first installing the necessary functionalities on a benzene precursor,

followed by a cyclization step to form the heterocyclic ring. This approach offers good control over the final substitution pattern.

## Synthesis Workflow Diagram



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Caption: Proposed synthesis workflow for **5-cyanobenzofuran-2-carboxylic acid**.

## Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established methodologies for analogous compounds and should be adapted and optimized under appropriate laboratory safety protocols.

### Step 1: O-Alkylation

- To a solution of 4-hydroxy-3-nitrobenzonitrile (1.0 eq) in acetone, add anhydrous potassium carbonate ( $K_2CO_3$ , 2.0 eq).
- Stir the suspension vigorously and add ethyl bromoacetate (1.2 eq) dropwise at room temperature.
- Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
- Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
- Purify the crude product (Ethyl 2-((4-cyano-2-nitrophenoxy)acetate)) by column chromatography or recrystallization.

### Step 2: Reductive Cyclization

- Dissolve the product from Step 1 (1.0 eq) in a mixture of ethanol and acetic acid.
- Heat the solution to ~70-80 °C and add iron powder (Fe, 5.0 eq) portion-wise, maintaining the temperature.
- Stir at reflux for 2-4 hours until the reaction is complete (monitored by TLC).
- Filter the hot reaction mixture through a pad of celite to remove iron salts, washing with hot ethanol.
- Concentrate the filtrate to yield the crude amine, Ethyl 3-amino-5-cyanobenzofuran-2-carboxylate.

### Step 3: Deamination

- Suspend the crude amine from Step 2 in a mixture of ethanol and sulfuric acid at 0 °C.
- Add a solution of sodium nitrite (NaNO<sub>2</sub>, 1.5 eq) in water dropwise, keeping the temperature below 5 °C.
- After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then heat to 60-70 °C for 1-2 hours until gas evolution ceases.
- Cool the mixture and extract the product (Ethyl 5-cyanobenzofuran-2-carboxylate) with ethyl acetate.
- Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

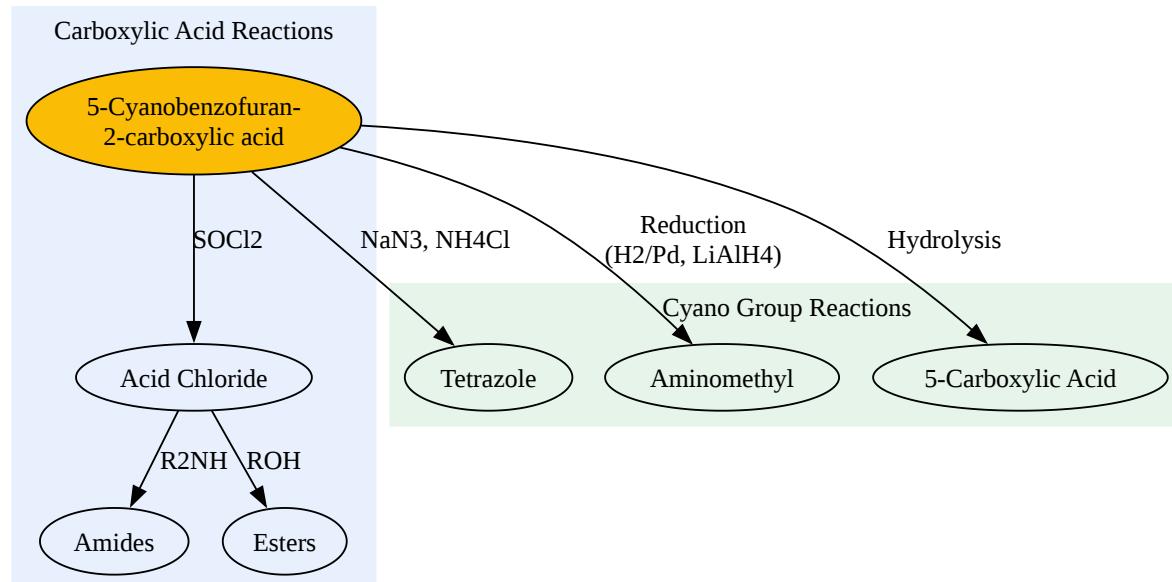
### Step 4: Saponification (Hydrolysis)

- Dissolve the ester from Step 3 in a mixture of ethanol and water.
- Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux for 1-3 hours.
- Cool the reaction mixture to room temperature and concentrate to remove the ethanol.
- Dilute with water and wash with diethyl ether to remove any unreacted ester.
- Acidify the aqueous layer to pH 2-3 with cold 2N HCl.
- Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, **5-cyanobenzofuran-2-carboxylic acid**.

## Chemical Reactivity and Derivatization Potential

The molecule's utility stems from the distinct reactivity of its three functional components, making it a powerful scaffold for library synthesis.

## Logical Relationship Diagram for Derivatization



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- To cite this document: BenchChem. [5-cyanobenzofuran-2-carboxylic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588937#5-cyanobenzofuran-2-carboxylic-acid-chemical-properties]

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